![molecular formula C22H20N2O6S B2986720 ethyl 6-acetyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 864858-09-3](/img/structure/B2986720.png)
ethyl 6-acetyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Overview
Description
The compound is a derivative of chromene and pyridine, both of which are important classes of heterocyclic compounds . Chromenes are present in a broad range of natural products and synthetic organic molecules with various biological activities . The chromenopyridine nucleus has a wide range of pharmacological activities, including antibacterial, anti-inflammatory, antimicrobial, anti-HIV, and anticancer .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Chromenes have been involved in various types of reactions due to their versatile structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, chromenes are generally stable compounds that can exhibit fluorescence .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has demonstrated various methods for synthesizing heterocyclic compounds using ethyl 6-acetyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate and similar precursors. For example, phosphine-catalyzed [4 + 2] annulation processes have been developed to create highly functionalized tetrahydropyridines, providing a significant advancement in the synthesis of complex heterocyclic systems (Zhu, Lan, & Kwon, 2003). Additionally, novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems have been synthesized, highlighting the versatility of these chemical frameworks in generating biologically relevant structures (Bakhite, Al‐Sehemi, & Yamada, 2005).
Microwave-Promoted Syntheses
Microwave irradiation has been employed to expedite the synthesis of various compounds from ethyl 6-acetylpyridine-2-carboxylate precursors. This approach has facilitated the rapid preparation of mono(imino)pyridine and 6-acetylpyridine-2-carboxamide compounds, showcasing the efficiency of microwave-assisted reactions in organic synthesis (Su, Zhao, & Zhao, 2007).
Exploration of Fluorescent Properties
The synthesis of novel thieno[2,3-b]pyridine derivatives and the investigation of their spectral-fluorescent properties have provided insights into the relationship between chemical structure and fluorescence. This research is pivotal for the development of new fluorescent materials and probes (Ershov et al., 2019).
Antimicrobial Activity
The synthesis and characterization of novel pyridones have been explored, with some derivatives showing potential antimicrobial activity. Although the activity was found to be modest, such investigations are essential for the discovery of new antibacterial agents (Gezegen et al., 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 6-acetyl-2-[(4-oxochromene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O6S/c1-3-29-22(28)19-14-8-9-24(12(2)25)11-18(14)31-21(19)23-20(27)17-10-15(26)13-6-4-5-7-16(13)30-17/h4-7,10H,3,8-9,11H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHINHVPBVRADAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-acetyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate |
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